(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Description

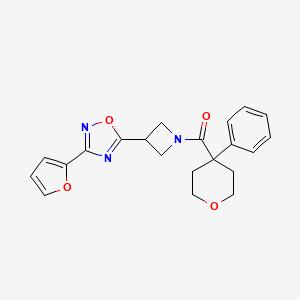

The compound "(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone" is a structurally complex molecule featuring multiple heterocyclic motifs. Its core structure includes:

- A 1,2,4-oxadiazole ring substituted with a furan-2-yl group, known for its electron-withdrawing properties and role in medicinal chemistry.

- An azetidine ring (a four-membered nitrogen-containing heterocycle) linked to the oxadiazole, which enhances conformational rigidity.

- A 4-phenyltetrahydro-2H-pyran-4-yl moiety, contributing hydrophobic interactions and stereochemical complexity.

- A methanone group bridging the azetidine and tetrahydropyran rings, stabilizing the overall architecture.

Properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-20(21(8-11-26-12-9-21)16-5-2-1-3-6-16)24-13-15(14-24)19-22-18(23-28-19)17-7-4-10-27-17/h1-7,10,15H,8-9,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHFANBOCQKMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly significant, as this moiety is known for its diverse pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer properties. The synthesized compound was evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxicity Evaluation

In an experiment assessing cytotoxicity using the MTT assay, the compound showed significant inhibition of cell proliferation:

- MCF-7 Cell Line : IC50 values ranged from 0.12 to 2.78 µM, indicating high potency compared to standard drugs like doxorubicin.

- A549 Cell Line : Similar trends were observed with IC50 values suggesting effective growth inhibition.

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.12 - 2.78 | Doxorubicin |

| A549 | 0.79 - 5.51 | Doxorubicin |

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Testing

In vitro studies indicated that the compound exhibited moderate antibacterial activity:

- Minimum Inhibitory Concentration (MIC) : Values ranged from 4.19 µM to 13.74 µM against selected strains.

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4.19 | Moderate |

| Escherichia coli | 10.75 | Moderate |

| Bacillus subtilis | 13.74 | Mild |

The results indicated that the compound could be developed into a novel antibacterial agent, especially given its unique structural features.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. The results showed that it possesses significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Evaluation

The antioxidant activity was quantified as follows:

- DPPH Scavenging Activity : The compound demonstrated a scavenging percentage comparable to known antioxidants.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : It may act as a ligand for receptors implicated in various signaling pathways.

- Nucleic Acid Interaction : Potential interference with DNA/RNA functions could contribute to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key functional groups can be compared to those in other heterocyclic systems:

| Functional Group | Analogous Compounds | Biological/Physicochemical Relevance |

|---|---|---|

| 1,2,4-Oxadiazole | Oxadiazole-containing kinase inhibitors (e.g., GSK-3β inhibitors) | Enhances metabolic stability and hydrogen-bonding capacity; common in kinase-targeted drug design. |

| Furan-2-yl Substituent | Furan-bearing antimalarials (e.g., artemisinin derivatives) | Improves lipophilicity and π-π stacking interactions; may enhance blood-brain barrier penetration. |

| Azetidine Ring | Azetidine-based protease inhibitors (e.g., HCV NS3/4A inhibitors) | Reduces conformational flexibility, improving target binding selectivity. |

| 4-Phenyltetrahydro-2H-pyran | Tetrahydropyran-containing antivirals (e.g., HIV entry inhibitors) | Provides steric bulk and hydrophobic interactions; stabilizes ligand-receptor complexes. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Cyclization of furan-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring.

- Step 2: Azetidine ring formation via [3+1] cycloaddition or nucleophilic substitution.

- Step 3: Coupling of the azetidine-oxadiazole intermediate with a 4-phenyltetrahydro-2H-pyran-4-yl methanone precursor using amide bond-forming reagents (e.g., EDC/HOBt). Reaction optimization includes solvent selection (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling) to enhance yield (typically 50–70%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Key methods include:

- NMR Spectroscopy: H and C NMR to verify proton environments and carbon frameworks (e.g., furan C-H signals at δ 6.3–7.4 ppm, oxadiazole C=O at ~165 ppm) .

- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., calculated for CHNO: 400.1604; observed: 400.1608).

- X-ray Crystallography: For absolute stereochemical confirmation, as demonstrated in related azetidine-containing structures .

Q. What preliminary biological assays are recommended to screen for activity?

Initial screening should prioritize:

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, given the oxadiazole moiety’s role in competitive inhibition .

Q. How is purity ensured during synthesis, and what purification methods are effective?

- Chromatography: Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.

- Recrystallization: Using ethanol/water mixtures to isolate the final product with >95% purity (HPLC analysis with C18 columns, λ = 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation?

Strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization efficiency.

- Catalyst Optimization: Transition-metal catalysts (e.g., PdCl) for azetidine coupling steps, reducing side reactions.

- Real-Time Monitoring: In-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What experimental approaches are used to elucidate the compound’s molecular targets and mechanism of action?

- Pull-Down Assays: Biotinylated analogs coupled with streptavidin beads to isolate binding proteins from cell lysates.

- Surface Plasmon Resonance (SPR): To measure binding kinetics with suspected targets (e.g., kinases).

- CRISPR-Cas9 Knockout Models: Validate target relevance by assessing activity in gene-edited cell lines .

Q. How can contradictory biological activity data (e.g., varying IC across studies) be resolved?

- Dose-Response Reproducibility: Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).

- Orthogonal Assays: Compare results from fluorescence-based viability assays with ATP-level measurements (e.g., CellTiter-Glo).

- Meta-Analysis: Cross-reference structural analogs (e.g., pyrazolone derivatives) to identify substituent-dependent activity trends .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.